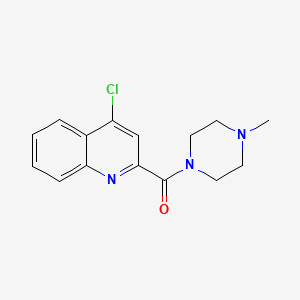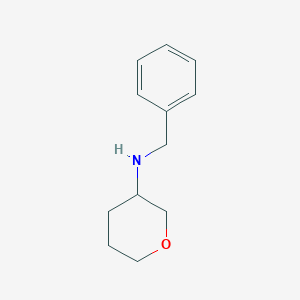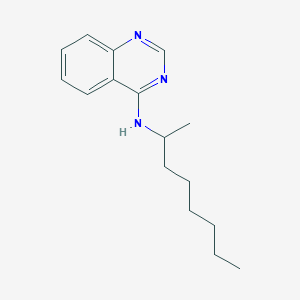![molecular formula C16H18BrNO3 B7570396 Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. In
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to increase the activity of certain enzymes that are involved in antioxidant defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Another advantage is its ability to induce apoptosis in cancer cells, which may make it a useful tool for studying the mechanisms of cell death. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on enzymes involved in cancer cell proliferation and survival. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate involves a multi-step process. The first step involves the reaction of 3-bromo-4-nitrobenzoic acid with furan-2-ylpropan-2-amine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoic acid. The next step involves the esterification of this acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-3-20-16(19)12-6-7-15(14(17)10-12)18-11(2)9-13-5-4-8-21-13/h4-8,10-11,18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOPNZWSPGOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)CC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)



![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)

![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)

![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)
